molecular formula C16H17NO4S B1331533 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid CAS No. 20158-69-4

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid

Cat. No. B1331533
CAS RN: 20158-69-4
M. Wt: 319.4 g/mol
InChI Key: KVTANZMSACMJTP-UHFFFAOYSA-N
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Description

The compound 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is a sulfonamide derivative, which is a class of compounds known for their wide range of medicinal properties, including antibacterial activity. Sulfonamides are often used as carbonic anhydrase inhibitors and can be modified to improve their pharmacokinetic properties, such as water solubility and lipophilicity, which are crucial for drug absorption and distribution.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve the acylation of N-methylsulfonamides. For instance, various N-acyl derivatives of N-methyl-p-toluenesulfonamide have been synthesized, including acetyl, benzoyl, and other derivatives with ionizable amino functions in the acyl moiety . These modifications aim to create prodrug forms that can enhance the solubility and stability of the sulfonamides at physiological pH. The synthesis process is typically followed by hydrolysis reactions to yield the parent sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies of the compounds. For example, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was determined to crystallize in a triclinic system with specific lattice constants . Such structural analyses are essential for understanding the physical properties and reactivity of the sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including rearrangement and hydrolysis. The rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali results in the formation of p-methylsulfonylphenylacetic acid . This type of reaction demonstrates the reactivity of sulfonamide derivatives under basic conditions and the potential for structural transformation, which can be leveraged in the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The derivatives with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH, which are important for their function as prodrugs . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT) to estimate the chemical reactivity of the molecule . Additionally, the antioxidant properties of these compounds can be determined using assays such as the DPPH free radical scavenging test .

Scientific Research Applications

  • Friedel-Crafts Acylation of Benzene Derivatives

    • Application : This process is used in the synthesis of various organic compounds, including natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
    • Method : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems .
    • Results : The Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds .
  • Catalytic Performance of Magnetic and Reusable Mesoporous Co3 (PO4)2

    • Application : This material is used in the oxidation of benzyl alcohol to benzaldehyde and the esterification of acetic acid and benzyl alcohol to obtain benzyl acetate .
    • Method : The synthesis utilizes hexadecyltrimethylammonium bromide as a template agent, yielding a stable porous Co3 (PO4)2 catalyst with confirmed magnetic and acid catalytic properties .
    • Results : The application of an external magnetic field facilitated efficient catalyst separation and recovery, enhancing its reusability .
  • Benzylic Oxidations and Reductions
    • Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This process is used in the synthesis of various organic compounds.
    • Method : The reaction involves SN1, SN2 and E1 reactions of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .
    • Results : The susceptibility of alkyl side-chains to oxidative degradation is supported by the enhanced reactivity of benzylic halides .
  • Fuzzy Identification of Reactive Distillation for Acetic Acid Recovery

    • Application : This process is used for the treatment of wastewater containing 30% g/g of acetic acid using a fuzzy model technique based on autoregressive with exogenous inputs (ARX) models .
    • Results : The model was aimed at obtaining a simplified model which should have essential dynamic behavior of the process suitable for applications such as control design and dynamic optimization .
  • Decarboxylative Hydroxylation of Benzoic Acids

    • Application : This process is used to synthesize phenols from benzoic acids at 358°C via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .
    • Method : The phenol synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .
    • Results : The method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Safety And Hazards

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTANZMSACMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303933
Record name 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid

CAS RN

20158-69-4
Record name 20158-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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